molecular formula C6H12ClFN2O3 B13514625 methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride

methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride

Cat. No.: B13514625
M. Wt: 214.62 g/mol
InChI Key: OBVPVIAPIKEHKA-HJXLNUONSA-N
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Description

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a fluorine atom attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the fluorine atom. One common method involves the use of protected amino acids as starting materials, followed by selective fluorination and subsequent deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H12ClFN2O3

Molecular Weight

214.62 g/mol

IUPAC Name

methyl (2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoate;hydrochloride

InChI

InChI=1S/C6H11FN2O3.ClH/c1-12-6(11)4(8)2-3(7)5(9)10;/h3-4H,2,8H2,1H3,(H2,9,10);1H/t3-,4+;/m1./s1

InChI Key

OBVPVIAPIKEHKA-HJXLNUONSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@H](C(=O)N)F)N.Cl

Canonical SMILES

COC(=O)C(CC(C(=O)N)F)N.Cl

Origin of Product

United States

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